molecular formula C22H19N5O2S B2732620 3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 894995-48-3

3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2732620
CAS RN: 894995-48-3
M. Wt: 417.49
InChI Key: DYWSEVZSCNCWOO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 3,4-dihydroquinolin-1(2H)-yl group, a triazolopyrimidinone group, and a phenyl group. These groups are common in many bioactive compounds and could potentially contribute to the compound’s properties and activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using reactions such as the Castagnoli–Cushman reaction .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3,4-dihydroquinolin-1(2H)-yl group and the triazolopyrimidinone group are both heterocyclic structures, which can have significant impacts on the compound’s properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the thioether group. For example, the 3,4-dihydroquinolin-1(2H)-yl group could potentially undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could impact properties such as solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Research on derivatives of quinazolinone and triazolopyrimidine compounds has shown significant interest due to their diverse biological activities. For example, novel 4(3H)-quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties (Farag et al., 2012). These compounds, including variations of the core structure of interest, showcase the broad potential for therapeutic application.

Molecular Docking and Antitumor Evaluation

  • A study on morpholine-based heterocycles, including derivatives similar to the compound of interest, has been carried out, focusing on antitumor evaluation and molecular docking. The research revealed promising activities against certain cancer cell lines, highlighting the compound's potential in cancer therapy (Muhammad et al., 2017).

Antimicrobial Activity

  • The antimicrobial potential of triazolopyrimidinone derivatives has been explored, with some compounds demonstrating significant efficacy against bacterial and fungal strains. This suggests the compound's utility in addressing antimicrobial resistance (Khalifa et al., 2014).

Application in CNS Disorders

  • Derivatives of triazolo-pyridine, including similar compounds, have shown activity related to the central nervous system (CNS), including anticonvulsant and anxiolytic effects. This underscores the potential application in treating CNS disorders (Habernickel, 2001).

Synthesis of Heterocycles for Antioxidant Activity

  • Novel synthesis methods for heterocycles, including triazoloquinazolines, have been developed, with some compounds exhibiting potent antioxidant activity. This highlights the versatility of the compound's derivatives in combating oxidative stress (Narsimha et al., 2018).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, optimizing its synthesis, and exploring its reactivity .

properties

IUPAC Name

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c28-19-13-18(16-7-2-1-3-8-16)27-21(23-19)24-25-22(27)30-14-20(29)26-12-6-10-15-9-4-5-11-17(15)26/h1-5,7-9,11,13H,6,10,12,14H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWSEVZSCNCWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3C(=CC(=O)N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

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